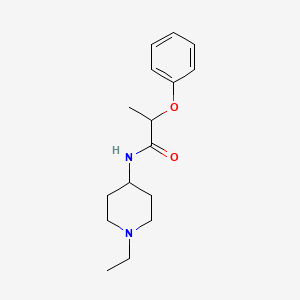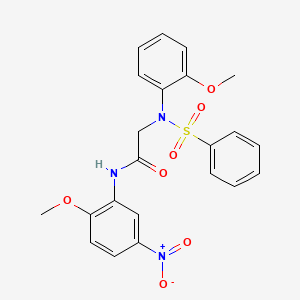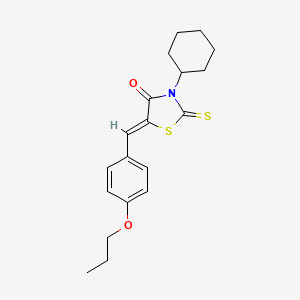![molecular formula C22H18BrNO2S B4579233 6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)
6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one often involves multicomponent reactions, offering a convenient and efficient route to a wide variety of structurally diverse molecules. For instance, a related compound was synthesized using a one-pot, multicomponent reaction, highlighting the efficiency of such methods in producing complex structures (Merugu et al., 2020).
Molecular Structure Analysis
The molecular structure of related chromen-2-one derivatives is typically characterized by spectroscopic methods such as UV-vis, FTIR, NMR, and mass spectroscopy, providing detailed insights into their molecular frameworks. For example, the structure of a similar compound, "3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one," was elucidated using these techniques, confirming the expected structural features (Saeed et al., 2013).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of various derivatives of 2H-chromen-2-one, including reactions with active compounds to create benzofuran, naphthofuran, and thiadiazine derivatives associated with the coumarin moiety. These compounds have been evaluated for their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives demonstrated strong inhibition activity toward Enterococcus faecalis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Abdel‐Aziem, Baaiu, & El-Sawy, 2021).
Antimicrobial and Antifungal Applications
Another study focused on the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, highlighting their antimicrobial properties. Compounds with specific substitutions on the coumarin ring exhibited potent antimicrobial activity, surpassing that of some standard drugs in tests against certain bacteria and fungi. This research underscores the potential of structurally modified coumarin derivatives as effective antimicrobial agents (Ansari & Khan, 2017).
Synthesis Under Mild Conditions
The synthesis of 6H-benzo[c]chromen-6-ones and their analogs through microwave-assisted cyclization has been reported. This method provides a rapid and efficient approach to synthesizing chromen-2-one derivatives, which are valuable intermediates in the development of compounds with potential biological activities (Dao, Ho, Lim, & Cho, 2018).
Multicomponent Synthesis Approach
A multicomponent synthesis approach has been utilized to create (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives. This process highlights the versatility of utilizing 3-(2-bromoacetyl)chromen-2-ones in reactions with amino thiadiazole and substituted benzaldehydes to synthesize compounds screened for antimicrobial activity. The research demonstrates the efficiency of multicomponent reactions in generating structurally diverse compounds with potential biological activities (Merugu, Ponnamaneni, Varala, Adil, Khan, Siddiqui, & Vemula, 2020).
Propriétés
IUPAC Name |
6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2S/c1-2-3-4-14-5-7-15(8-6-14)19-13-27-21(24-19)18-12-16-11-17(23)9-10-20(16)26-22(18)25/h5-13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBFTBTRNQELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
![1-allyl-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4579160.png)
![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)
![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)